2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester
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Overview
Description
2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique quinoline structure, which is a fused ring system containing a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted aniline with a dicarboxylic acid derivative can lead to the formation of the quinoline core. Subsequent acetylation and esterification steps are carried out to introduce the acetyl and dimethyl ester groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ester and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of dyes, pigments, and other materials due to its stable and reactive nature.
Mechanism of Action
The mechanism by which 2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the ester and acetyl groups can participate in covalent bonding with target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the ester and acetyl groups, used in various chemical and pharmaceutical applications.
2,3-Quinolinedicarboxylic acid: Lacks the acetyl and ester groups, but shares the quinoline core.
1-Acetyl-2,3-dihydroquinoline: Similar structure but without the dicarboxylic acid and ester groups.
Uniqueness
2,3-Quinolinedicarboxylic acid, 1-acetyl-1,2-dihydro-, dimethyl ester is unique due to the combination of its quinoline core with acetyl and dimethyl ester groups. This combination enhances its chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
194613-77-9 |
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Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
dimethyl 1-acetyl-2H-quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-9(17)16-12-7-5-4-6-10(12)8-11(14(18)20-2)13(16)15(19)21-3/h4-8,13H,1-3H3 |
InChI Key |
QFIHPZANMMKLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(=CC2=CC=CC=C21)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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